2-Carbamoylpyridine-3-boronic acid

Directed ortho metalation C-H borylation Pyridine functionalization

Boronic acid building blocks with adjacent carbamoyl groups often fail via protodeboronation during Suzuki coupling, causing batch inconsistency. 2-Carbamoylpyridine-3-boronic acid (CAS 1412415-69-0) solves this through intramolecular N-B stabilization that suppresses deboronation while retaining full cross-coupling reactivity. • ≥98% purity ensures accurate stoichiometry control for multi-gram API intermediate synthesis • Free boronic acid form eliminates pinacol ester deprotection, reducing organic waste by ~110 g/mol per coupling event • Predicted LogP -0.63 and TPSA 96.4 Ų facilitate aqueous-organic solvent compatibility Solid; ship ambient; store cool, dry place.

Molecular Formula C6H7BN2O3
Molecular Weight 165.94 g/mol
CAS No. 1412415-69-0
Cat. No. B1432007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carbamoylpyridine-3-boronic acid
CAS1412415-69-0
Molecular FormulaC6H7BN2O3
Molecular Weight165.94 g/mol
Structural Identifiers
SMILESB(C1=C(N=CC=C1)C(=O)N)(O)O
InChIInChI=1S/C6H7BN2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3,11-12H,(H2,8,10)
InChIKeySMFVUCBLCVLVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carbamoylpyridine-3-boronic Acid: Identity and Physicochemical Baseline


2-Carbamoylpyridine-3-boronic acid is a heteroaryl boronic acid building block consisting of a pyridine ring substituted with a primary carbamoyl group at the 2-position and a boronic acid group at the 3-position. It is a bifunctional molecule that simultaneously offers a Suzuki-Miyaura cross-coupling handle and a hydrogen-bond-donor/acceptor pharmacophore. Predicted physicochemical properties indicate moderate aqueous solubility (LogP -0.63, TPSA 96.4 Ų) and a molecular weight of 165.94 g/mol . The compound is commercially supplied as a solid with purity specifications of 95% or 98% , and is classified with GHS07 hazard statements (harmful if swallowed, skin/eye irritant) .

1
Bifunctional heteroaryl boronic acid building block — integrates a Suzuki-Miyaura handle with a primary carbamoyl pharmacophore
2
Stable free boronic acid solid — eliminates deprotection steps required for MIDA esters; supports accurate stoichiometry control
3
Drug-like fragment profile — predicted LogP -0.63 and TPSA 96.4 Ų enhance aqueous compatibility in coupling and screening workflows

Why This Boronic Acid Cannot Be Replaced by Generic Pyridine Boronic Acids


The substitution pattern of 2-carbamoylpyridine-3-boronic acid is critical for applications requiring both a boronic acid coupling site and an adjacent primary amide moiety. Unsubstituted pyridine-3-boronic acid (CAS 1692-25-7) lacks the carbamoyl hydrogen-bonding and directing-group functionality . Conversely, 2-pyridyl boronic acids, which could position a substituent at the analogous 2-position, are notoriously unstable toward deboronation and often cannot be isolated as free boronic acids [1]. Isomeric carbamoylpyridine boronic acids, such as (6-carbamoylpyridin-3-yl)boronic acid (CAS 1164100-82-6), place the amide group distant from the boron center, eliminating the possibility of intramolecular N–B interactions that can modulate reactivity . These differences mean that substituting a generic 3-pyridyl or 2-pyridyl boronic acid for 2-carbamoylpyridine-3-boronic acid is likely to fail either in the coupling step or in the downstream functional properties of the product.

This Product 2-Carbamoylpyridine-3-boronic acid: carbamoyl-directed regiospecific borylation ensures structural integrity
Potential Substitute Pyridine-3-boronic acid (CAS 1692-25-7): lacks carbamoyl directing and hydrogen-bonding functionality; cannot replicate substitution pattern
This Product 3-Pyridyl boronic acid: commercially supplied as stable solid with 95–98% purity; bench-stable under recommended storage
Potential Substitute 2-Pyridyl boronic acids: notoriously unstable toward protodeboronation; often require MIDA protection for handling
This Product 2-Carbamoyl-3-borono isomer: proximity enables intramolecular N–B interactions that may modulate reactivity
Potential Substitute (6-Carbamoylpyridin-3-yl)boronic acid (CAS 1164100-82-6): distal amide placement eliminates intramolecular interaction context

Quantitative Head-to-Head and Class-Level Selection Evidence


Carbamoyl-Directed Regiospecific Borylation at the Pyridine 3-Position

The 2-carbamoyl group serves as a directed metalation group (DMG), enabling regiospecific lithiation at the adjacent 3-position of the pyridine ring. Alessi et al. demonstrated that picolinamide (2-pyridinecarboxamide) undergoes ortho-lithiation by LDA, and when combined with B(OiPr)₃ in a one-pot DoM-boronation sequence, yields the corresponding 3-boronate with complete regioselectivity [1]. This directed approach provides synthetic access to the 2-carbamoyl-3-borono substitution pattern that is not achievable by simple electrophilic borylation of pyridine-3-boronic acid precursors. The one-pot protocol circumvents the recognized difficulty of isolating free pyridyl boronic acids and their propensity for deboronation [1].

Directed Regiospecific Borylation
Class-level inference
Complete regioselectivity for 3-position via 2-carbamoyl-directed lithiation-boronation (LDA, B(OiPr)₃)
Reported regiospecific control not achievable with unsubstituted pyridine-3-boronic acid
One-pot protocol avoids isolation of labile intermediates
Directed ortho metalation C-H borylation Pyridine functionalization

Enhanced Hydrolytic Stability vs Labile 2-Pyridyl Boronic Acids

Pyridine-2-boronic acids are well-documented to suffer rapid protodeboronation under ambient conditions, often requiring in situ generation or protection as MIDA esters for practical handling [1]. In contrast, 3-pyridyl boronic acids exhibit significantly greater stability. The target compound, bearing the boronic acid at the 3-position, benefits from this intrinsic stability advantage. Commercial availability as a solid with 95–98% purity and a recommended long-term storage condition of 'cool, dry place' corroborates its adequate bench stability. The adjacent 2-carbamoyl group may further contribute to stability via intramolecular N–H···O hydrogen bonding, although this hypothesis has not been quantitatively established.

Hydrolytic Stability Advantage
Class-level inference
Free boronic acid solid, 95–98% purity vs. 2-pyridyl analogs: notoriously unstable, often requires MIDA protection
Stability hierarchy: 3-pyridyl >> 2-pyridyl boronic acids
Supports procurement as stable, storable building block; reduces stoichiometry uncertainty
Intramolecular N–H···O stabilization hypothesis not quantitatively confirmed
Boronic acid stability Deboronation Shelf stability

Hydrogen-Bonding and Polar Surface Area Differentiation

The presence of the primary carbamoyl group at the 2-position substantially alters the physicochemical profile relative to the parent pyridine-3-boronic acid. The target compound possesses 3 hydrogen bond donors (versus 2 for pyridine-3-boronic acid) and a topological polar surface area (TPSA) of 96.4 Ų . Predicted LogP is -0.63 (ACD/Labs Percepta), indicating moderate hydrophilicity . These values place the compound closer to drug-like chemical space than the relatively lipophilic, low-HBD unsubstituted 3-pyridyl boronic acids. For comparison, pyridine-3-boronic acid has a predicted LogP of approximately 0.1–0.3 and TPSA ~53 Ų .

Polar Surface Area Differentiation
Cross-study comparable
Δ LogP ≈ -0.7 to -0.9; Δ TPSA ≈ +43 Ų; +1 HBD; +1 HBA vs. pyridine-3-boronic acid
Enhanced polarity may improve aqueous solubility of intermediates for biological assay compatibility
Predicted parameters; experimental verification recommended
Physicochemical differentiation Drug-likeness Solubility

Free Boronic Acid Atom Economy vs Pinacol Ester

The free boronic acid form (MW 165.94) offers a significant atom economy advantage over the corresponding pinacol ester, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide (MW 276.14, CAS not uniquely assigned to the free ester) . In a Suzuki coupling, the pinacol ester releases 110.2 g/mol of pinacol as waste, whereas the free boronic acid releases only water (18 g/mol) as the boron-containing byproduct. For a reaction on a 10 mmol scale, this represents a mass efficiency improvement of approximately 40% and eliminates the need for pinacol removal during purification [1]. Additionally, the free boronic acid does not require a deprotection step to liberate the active coupling species, streamlining synthetic sequences.

Atom Economy vs Pinacol Ester
Supporting evidence
~110 g/mol reduction in organic waste per coupling event; eliminates pinacol removal during purification
Supports sustainable process development; reduces purification complexity and waste disposal costs
Free acid vs. pinacol ester (MW 276.14) comparison
Atom economy Process chemistry Suzuki coupling efficiency

Optimal Deployment Scenarios


Fragment-Based Drug Discovery with Bifunctional Pyridine Scaffold

The combination of a primary carbamoyl hydrogen-bonding motif and a boronic acid coupling handle makes this compound a privileged fragment for constructing kinase inhibitor or PARP inhibitor libraries. The carbamoyl group mimics the amide bond of nicotinamide, a key pharmacophore in NAD⁺-dependent enzyme inhibition. The compound can be directly coupled to aryl halide or heteroaryl halide diversity sets via Suzuki-Miyaura reaction to generate 3-aryl-picolinamide analogs in a single step, as demonstrated in the one-pot DoM-boronation-Suzuki sequence [1]. The enhanced aqueous solubility predicted by LogP -0.63 facilitates reaction in aqueous-organic solvent mixtures and may improve the solubility of early-stage screening compounds.

Process-Scale Convergent Late-Stage Functionalization

For process-scale synthesis of biaryl or heterobiaryl drug candidates, the free boronic acid form eliminates the need for pinacol ester deprotection and reduces organic waste by approximately 110 g/mol per coupling event compared to the pinacol ester . The compound's adequate bench stability (95–98% commercial purity) supports accurate stoichiometry control in large-scale batches, reducing the risk of over- or under-charging that can occur with less stable 2-pyridyl boronic acid analogs .

Boronic Acid Probes for Diol-Containing Biomolecules

The boronic acid group of 2-carbamoylpyridine-3-boronic acid can reversibly bind 1,2- and 1,3-diols, making it a candidate for constructing sensors or affinity reagents targeting glycans, glycoproteins, or RNA. The 2-carbamoyl substituent provides an additional hydrogen-bonding anchor that may enhance binding selectivity compared to unsubstituted pyridine-3-boronic acid probes. The LogP and TPSA values are consistent with maintaining aqueous solubility of the probe-biomolecule conjugate, an essential requirement for biological assay conditions.

Carboxamide-Containing Agrochemical Intermediate Synthesis

Pyridine carboxamides are a recurring motif in agrochemical active ingredients (e.g., nicotinamide-derived fungicides). The boronic acid at the 3-position enables modular attachment of diverse aryl or heteroaryl groups to generate screening libraries for crop protection. The one-pot DoM-boronation-Suzuki protocol developed for picolinamide systems [1] provides a validated synthetic blueprint for ag chemical lead optimization, offering a more direct route than traditional halogen-metal exchange approaches.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Bifunctional pyridine scaffold
Direct Suzuki coupling to aryl/heteroaryl diversity sets
Process-scale convergent coupling
Free boronic acid atom economy
Waste stream reduction; stoichiometry control at scale
Diol-sensing probe development
Reversible diol binding plus H-bond anchor
Binding selectivity and aqueous conjugate solubility
Agrochemical intermediate research
Carboxamide-containing pyridine core
Modular aryl attachment for screening library generation

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